molecular formula C15H12N4O2 B5844672 N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE

N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE

Cat. No.: B5844672
M. Wt: 280.28 g/mol
InChI Key: CSNAYTRGOLJFJT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE typically involves the reaction of 1H-benzotriazole with 4-aminophenylacetamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for benzotriazole derivatives often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzotriazole moiety can yield N-oxides, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The benzotriazole moiety can interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-1,2,3-BENZOTRIAZOLE-1-CARBONYL)PHENYL]ACETAMIDE is unique due to its specific combination of a benzotriazole moiety and a phenylacetamide group. This combination imparts distinct physicochemical properties and potential biological activities that are not observed in simpler benzotriazole derivatives .

Biological Activity

N-[4-(1H-1,2,3-benzotriazole-1-carbonyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structure, which includes a benzotriazole moiety linked to an acetamide group. This structural feature is significant as it influences the compound's interaction with biological targets.

Chemical Formula: C16H14N4O

Biological Activities

The biological activity of this compound has been investigated across various studies, revealing a range of effects:

1. Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit notable antimicrobial properties. In a study assessing various benzotriazole compounds against bacterial strains such as Escherichia coli and Bacillus subtilis, several derivatives showed significant antibacterial activity. The presence of bulky hydrophobic groups in the structure was linked to enhanced activity against these strains .

2. Antiparasitic Activity

A derivative of benzotriazole was tested for its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The study found that certain compounds exhibited dose-dependent growth inhibition of epimastigotes and trypomastigotes. For instance, concentrations of 50 μg/mL led to over 95% mortality in trypomastigotes after 72 hours .

3. Cytotoxicity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. The compound demonstrated promising cytotoxicity profiles, indicating potential as an anticancer agent. For example, in vitro assays revealed IC50 values in the micromolar range against specific cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialEscherichia coliSignificant antibacterial activity
AntiparasiticTrypanosoma cruzi95% mortality at 50 μg/mL
CytotoxicityVarious cancer cell linesIC50 in micromolar range

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study involving multiple benzotriazole derivatives, this compound was found to be among the most effective against Pseudomonas fluorescens. The study highlighted the importance of structural modifications in enhancing antimicrobial properties.

Case Study 2: Antiparasitic Mechanism
A detailed investigation into the mechanism of action revealed that the compound disrupts mitochondrial function in Trypanosoma cruzi, leading to increased oxidative stress and subsequent cell death. This finding provides insights into the potential therapeutic applications for treating Chagas disease.

Properties

IUPAC Name

N-[4-(benzotriazole-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-10(20)16-12-8-6-11(7-9-12)15(21)19-14-5-3-2-4-13(14)17-18-19/h2-9H,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNAYTRGOLJFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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